![molecular formula C11H19NO B2850455 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine CAS No. 2034351-83-0](/img/structure/B2850455.png)
3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine
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Overview
Description
“3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine” is a chemical compound. It belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine” would be a derivative of this basic piperidine structure.Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis of Biologically Active Molecules
3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine: is a valuable precursor in the synthesis of various biologically active molecules. Its structure is conducive to multicomponent reactions (MCRs), which are efficient and sustainable methods for creating complex molecules with potential pharmaceutical applications .
Development of Antiviral Agents
Piperidine derivatives, including those with a 3-methylene-1-((tetrahydrofuran-3-yl)methyl) moiety, have been explored for their antiviral properties. These compounds can be designed to inhibit the replication of viruses, offering a pathway for the development of new antiviral drugs .
Anticancer Research
The piperidine nucleus is a common feature in many anticancer agents. Derivatives of 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine may be investigated for their potential to act as anticancer compounds, either through direct cytotoxic effects or as part of targeted drug delivery systems .
Neuroprotective Therapies
Due to the versatility of the piperidine structure, derivatives of 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine could be used in the synthesis of neuroprotective agents. These compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Analgesic and Anti-inflammatory Applications
The piperidine ring is a feature in many analgesic and anti-inflammatory drugs. Research into 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine derivatives could lead to new treatments for pain and inflammation, with the potential for improved efficacy and reduced side effects .
Antimicrobial and Antifungal Agents
Compounds with a piperidine structure, including 3-Methylene-1-((tetrahydrofuran-3-yl)methyl)piperidine , are being studied for their antimicrobial and antifungal activities. These studies aim to develop new drugs that can combat resistant strains of bacteria and fungi .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been reported as dopamine-2 receptor agonists .
Mode of Action
Piperidine derivatives, which share a similar structure, have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Pathways
Given the pharmacological properties of related compounds, it’s plausible that this compound may influence pathways related to dopamine signaling, inflammation, and pain perception .
Pharmacokinetics
The compound’s physical properties such as its density (0967±006 g/cm3 at 20 ºC 760 Torr), boiling point (1560±130℃ at 760 Torr), and vapor pressure (295mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Based on the known effects of related compounds, it may have potential therapeutic effects in the treatment of conditions such as inflammation, pain, and certain types of cancer .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-methylidene-1-(oxolan-3-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10-3-2-5-12(7-10)8-11-4-6-13-9-11/h11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDPGPIAJYLOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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